molecular formula C16H15N5OS3 B5954341 7-({[4-ETHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

7-({[4-ETHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

Cat. No.: B5954341
M. Wt: 389.5 g/mol
InChI Key: ALAPZWCUNVCKLZ-UHFFFAOYSA-N
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Description

The compound 7-({[4-ETHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex heterocyclic molecule It features a combination of thiazole, triazole, and pyrimidine rings, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({[4-ETHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic conditions.

    Thiazole ring synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyrimidine ring formation: This step often involves the cyclization of β-diketones with amidines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dihydro derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential antimicrobial and antifungal activities.

    Medicine: Research is ongoing to explore its anticancer properties and its role as a potential therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-({[4-ETHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with various molecular targets. These include:

    Enzymes: It may inhibit specific enzymes involved in microbial metabolism.

    DNA/RNA: It can intercalate with DNA or RNA, disrupting their function.

    Cell Membranes: It may interact with cell membranes, altering their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Triazole derivatives: Compounds such as fluconazole and itraconazole are known for their antifungal properties.

    Pyrimidine derivatives: Compounds like 5-fluorouracil and cytarabine are used in cancer treatment.

Uniqueness

The uniqueness of 7-({[4-ETHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE lies in its multi-ring structure, which combines the properties of thiazole, triazole, and pyrimidine rings. This structural complexity may contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-[[4-ethyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS3/c1-3-20-14(11-6-10(2)24-8-11)18-19-16(20)25-9-12-7-13(22)21-4-5-23-15(21)17-12/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAPZWCUNVCKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=O)N3C=CSC3=N2)C4=CSC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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